Computed Lipophilicity (LogP) Differentiates the 3-Phenyl-7-propyl Derivative from a Dimethyl-phenyl Analog
The target compound, 5-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,7-dione, has a computed LogP of 1.8165, as cataloged in the Chemsrc database . This value provides a quantitative basis for differentiation from the structurally analogous 2,3-dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-29-2), which, while sharing the core bicyclic system, replaces the 7-propyl and specific 3-phenyl substitution pattern with a 2,3-dimethyl-7-phenyl arrangement. The differing substitution pattern is expected to yield a distinct LogP, affecting compound handling, solubility, and membrane permeability, but a specific experimental or computed LogP for the dimethyl analog was not identified in the searched literature .
| Evidence Dimension | Computed LogP (AlogP) |
|---|---|
| Target Compound Data | 1.8165 |
| Comparator Or Baseline | 2,3-dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-29-2): Quantitative LogP data not available in searched sources |
| Quantified Difference | N/A (No comparator data available) |
| Conditions | Computed property data sourced from Chemsrc chemical database for target; comparator structural information from Chemindex. |
Why This Matters
LogP is a critical parameter governing a compound's solubility, permeability, and metabolic profile, making this quantitative differentiation essential for selecting the correct starting material in medicinal chemistry SAR studies.
